molecular formula C9H17NO3 B12049184 a-Amino-4-methoxy-cyclohexaneacetic acid

a-Amino-4-methoxy-cyclohexaneacetic acid

Cat. No.: B12049184
M. Wt: 187.24 g/mol
InChI Key: WKWMOKYDSJYHGK-UHFFFAOYSA-N
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Description

a-Amino-4-methoxy-cyclohexaneacetic acid: is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a cyclohexane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Amino-4-methoxy-cyclohexaneacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and methoxy groups.

    Methoxylation: The methoxy group is introduced via methylation using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: a-Amino-4-methoxy-cyclohexaneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

a-Amino-4-methoxy-cyclohexaneacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a-Amino-4-methoxy-cyclohexaneacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • a-Amino-4-methoxy-cyclohexanecarboxylic acid
  • a-Amino-4-methoxy-cyclohexanepropionic acid
  • a-Amino-4-methoxy-cyclohexanebutanoic acid

Comparison: a-Amino-4-methoxy-cyclohexaneacetic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-amino-2-(4-methoxycyclohexyl)acetic acid

InChI

InChI=1S/C9H17NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)

InChI Key

WKWMOKYDSJYHGK-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)C(C(=O)O)N

Origin of Product

United States

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